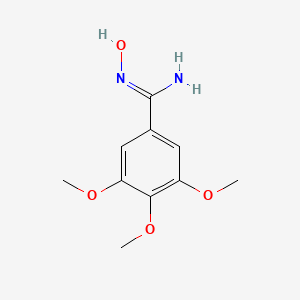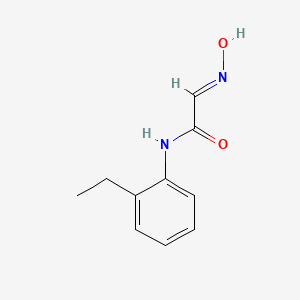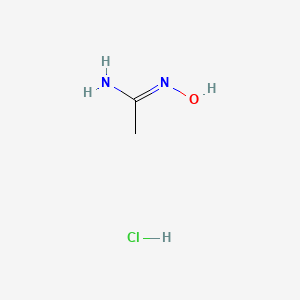
3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (3-ADP) is a synthetic organic compound that has been used in various scientific research applications. It is an amine derivative of the 3-phenylpropan-1-ol structure, and has been studied for its potential use in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
Chiral intermediates such as 3-(dimethylamino)-1-phenylpropan-1-ol and its derivatives play a significant role in the enantioselective synthesis of antidepressants. Engineering enzymes like carbonyl reductase have been modified to improve the production of these chiral intermediates with high enantiomeric excess (ee), demonstrating their importance in pharmaceutical synthesis. Notably, mutations in the enzyme led to significant improvements in ee for the production of (R)-γ-amino alcohols, crucial for synthesizing active pharmaceutical ingredients (Zhang et al., 2015).
Lipase-catalyzed Resolution for Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes highlights the utility of enzymes like Candida antarctica lipase A (CAL-A) in synthesizing enantiomerically enriched intermediates. This process is pivotal for the production of (S)-dapoxetine, showcasing the role of biocatalysis in achieving desired stereochemistry in drug synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Amino Acid Derivatives for Anticancer Agents
Functionalized amino acid derivatives, including those related to 3-amino-2,2-dimethyl-3-phenylpropan-1-ol, have been synthesized and evaluated for their anticancer properties. Some derivatives have shown promising cytotoxicity against human cancer cell lines, emphasizing the potential of these compounds in designing new anticancer agents (Kumar et al., 2009).
Synthesis of Chiral Amino Alcohols for Drug Development
The development of chiral amino alcohols as intermediates for drug synthesis is crucial for achieving the desired pharmacological activity. Studies on the stereocontrolled synthesis of (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol and its diastereomers underline the importance of controlling stereochemistry in synthesizing compounds with potential therapeutic applications (Patil, Bhowmick, & Joshi, 2010).
Propriétés
IUPAC Name |
3-amino-2,2-dimethyl-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIRYAZVQTFDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-dimethyl-3-phenylpropan-1-ol | |
CAS RN |
156258-39-8 |
Source


|
| Record name | 3-amino-2,2-dimethyl-3-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)



